 
                        AM-211 is a synthetic compound recognized as a potent antagonist of the prostaglandin D2 receptor type 2 (DP2). This receptor is implicated in various physiological processes, particularly in allergic inflammation. AM-211 has demonstrated high affinity for DP2 across multiple species, including humans, mice, rats, and guinea pigs, making it a significant subject of pharmacological research. Its potential therapeutic applications primarily focus on managing allergic responses and inflammation, which are critical in conditions such as asthma and allergic rhinitis.
AM-211's primary biological activity is its ability to antagonize the DP2 receptor. This action is crucial in modulating allergic responses and reducing inflammation. By inhibiting DP2 activation, AM-211 may help alleviate symptoms associated with allergies and other inflammatory conditions. The compound's selectivity for DP2 over other prostanoid receptors enhances its potential as a therapeutic agent. Current research continues to explore its effects on various biological pathways involved in allergic inflammation.
AM-211 has garnered interest in several scientific fields due to its unique properties:
Studies investigating the interactions of AM-211 with other biological molecules are ongoing. The primary focus has been on its relationship with the DP2 receptor and its impact on downstream signaling pathways associated with allergic responses. Understanding these interactions is vital for assessing the therapeutic potential of AM-211 and its efficacy in clinical applications.
AM-211 can be compared with several other compounds known for their activity against the DP2 receptor:
| Compound Name | Type | Mechanism of Action | Unique Features | 
|---|---|---|---|
| Fevipiprant | DP2 Antagonist | Selectively inhibits DP2 receptor | Developed for asthma treatment | 
| Timapiprant | DP2 Antagonist | Blocks DP2 receptor activity | Focused on allergic rhinitis management | 
| AZD1981 | Dual Antagonist | Inhibits both DP1 and DP2 receptors | Broader receptor targeting | 
AM-211 stands out due to its high selectivity for the DP2 receptor compared to these similar compounds. This selectivity may result in fewer side effects and enhanced therapeutic efficacy in treating conditions related to allergic inflammation.
AM-211 is a chemical compound with the molecular formula C27H27F3N2O4 [1]. This formula represents the precise atomic composition of the compound, which consists of 27 carbon atoms, 27 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 4 oxygen atoms [1] [3]. The molecular weight of AM-211 has been determined to be 500.5 g/mol, as computed by PubChem [1]. This molecular weight value is crucial for various analytical procedures and quantitative assessments of the compound [1] [3].
The structural formula of AM-211 corresponds to 2-[3-[2-[[benzylcarbamoyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetic acid, which is its systematic International Union of Pure and Applied Chemistry (IUPAC) name [1]. This name provides a comprehensive description of the molecular structure and the arrangement of the various functional groups within the compound [1] [3].
| Property | Value | 
|---|---|
| Molecular Formula | C27H27F3N2O4 | 
| Molecular Weight | 500.5 g/mol | 
| IUPAC Name | 2-[3-[2-[[benzylcarbamoyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetic acid | 
| CAS Number | 1175526-27-8 | 
AM-211 features a biphenyl backbone as its core structural element [1] [3]. The biphenyl structure consists of two benzene rings connected by a single carbon-carbon bond [22] [28]. This configuration is particularly significant as it provides conformational flexibility to the molecule [22]. In general, biphenyl structures are not planar but rather exist in a twisted conformation where one benzene ring is slightly canted in relation to the other due to steric interactions between the hydrogen atoms in the ortho positions [22] [28].
In the case of AM-211, the biphenyl backbone adopts a specific conformation influenced by the substituents attached to both aromatic rings [1] [10]. The dihedral angle between the two phenyl rings in biphenyl compounds typically ranges from 40-45° in the gas phase, allowing for rotational movement around the connecting single bond [22] [28]. This non-planar arrangement is crucial for the three-dimensional structure of AM-211 and influences its interaction with target receptors [10] [22].
The biphenyl backbone in AM-211 provides a rigid scaffold that positions the functional groups in specific spatial orientations necessary for biological activity [10] [24]. The conformational preferences of this backbone are influenced by the substituents on both rings, particularly the bulky groups in the ortho positions that can restrict rotation around the central carbon-carbon bond [22] [24]. This restricted rotation contributes to the overall molecular shape and the presentation of key functional groups to target binding sites [10] [24].
AM-211 contains three key functional groups that significantly contribute to its chemical properties and biological activity: the ureido group, the methoxy group, and the trifluoromethyl group [1] [3].
The ureido functional group (-NH-CO-NH-) in AM-211 is part of the benzylcarbamoyl(ethyl)amino moiety [1] [25]. This group is known for its ability to form strong hydrogen bonds due to the presence of both hydrogen bond donors (NH) and acceptors (C=O) [25]. The ureido group is a well-established neutral organic receptor capable of complexing with both anions and cations through hydrogen bonding and coordinate bonding interactions [25]. In AM-211, this functional group likely plays a crucial role in receptor binding through these hydrogen bonding capabilities [25] [5].
The methoxy group (-OCH3) is attached to the 4-position of one of the phenyl rings in the biphenyl backbone [1] [3]. This functional group exhibits dual electronic effects: it acts as an electron-donating group through resonance effects due to the lone pair on the oxygen atom that can delocalize into the aromatic ring, while simultaneously functioning as an electron-withdrawing group through inductive effects due to the electronegativity of the oxygen atom [26]. The methoxy group in AM-211 influences the electron density distribution within the aromatic system, affecting the compound's interaction with target receptors [26] [11].
The trifluoromethyl group (-CF3) is positioned at the 4-position of the other phenyl ring in the biphenyl backbone [1] [3]. This group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily exerting its effect through inductive electron withdrawal [27]. The presence of three highly electronegative fluorine atoms creates a strong dipole and significantly affects the electronic properties of the adjacent aromatic ring [27]. The trifluoromethyl group enhances the electrophilic character at nearby sites and contributes to the overall lipophilicity of the molecule [27] [11]. In AM-211, this group likely influences both the electronic distribution and the metabolic stability of the compound [27] [3].
The biological activity of AM-211 as a prostaglandin D2 receptor type 2 antagonist is closely linked to specific structural features that determine its interaction with the target receptor [2] [5]. Structure-activity relationship (SAR) studies have identified several key determinants that contribute to the compound's potency and selectivity [11] [13].
The biphenyl backbone serves as a critical scaffold that positions the functional groups in the optimal spatial arrangement for receptor binding [10] [24]. The specific conformation adopted by this backbone, influenced by the substituents on both aromatic rings, allows for proper alignment with the binding pocket of the prostaglandin D2 receptor type 2 [10] [5].
The trifluoromethyl group contributes significantly to the binding affinity through both electronic and hydrophobic interactions [27] [11]. Its strong electron-withdrawing properties create an electronic environment that enhances binding to specific receptor sites, while its lipophilic nature contributes to favorable hydrophobic interactions within the binding pocket [27] [12].
The methoxy group, with its dual electronic effects, fine-tunes the electron density distribution within the molecule, affecting the strength and specificity of receptor interactions [26] [11]. The position of this group on the aromatic ring is crucial for optimal binding, as it influences both the electronic properties and the steric fit within the receptor binding site [26] [12].
The ureido functionality provides essential hydrogen bonding capabilities that anchor the molecule within the receptor binding pocket [25] [5]. The specific arrangement of hydrogen bond donors and acceptors in this group allows for multiple points of interaction with complementary sites on the receptor, contributing to both binding affinity and selectivity [25] [11].
The acetic acid moiety (-CH2COOH) attached to the biphenyl system likely participates in ionic interactions with positively charged amino acid residues in the receptor binding site, further stabilizing the ligand-receptor complex [1] [12]. This acidic group can form salt bridges with basic residues, providing an additional anchoring point for the molecule [1] [5].
Research findings indicate that modifications to any of these structural elements can significantly impact the compound's binding affinity and selectivity for the prostaglandin D2 receptor type 2 [11] [12]. The precise spatial arrangement of these functional groups, determined by the conformation of the biphenyl backbone, is essential for optimal receptor interaction and biological activity [10] [13].
AM-211 exhibits specific solubility characteristics that are influenced by its molecular structure and the presence of various functional groups [3] [9]. The compound contains both hydrophobic regions, such as the biphenyl backbone and the trifluoromethyl group, as well as hydrophilic elements, including the carboxylic acid moiety and the ureido group [1] [3].
The solubility profile of AM-211 indicates that it is insoluble in water, which is consistent with its relatively high lipophilicity [3] [9]. This limited aqueous solubility can be attributed to the presence of the extensive aromatic system and the trifluoromethyl group, which contribute to the overall hydrophobic character of the molecule [3] [27]. The calculated XLogP3-AA value for AM-211 is 4.9, indicating a high degree of lipophilicity that further explains its poor water solubility [1].
In contrast, AM-211 demonstrates good solubility in organic solvents, particularly in dimethyl sulfoxide (DMSO) [3] [6]. This solvent compatibility is important for laboratory handling and formulation development [3] [9]. The differential solubility in aqueous and organic media reflects the amphiphilic nature of the compound, with its balance of hydrophobic and hydrophilic functional groups [1] [9].
The solubility parameters of AM-211 are also influenced by pH, due to the presence of the carboxylic acid group [1] [9]. At higher pH values, where the carboxylic acid is deprotonated to form a carboxylate anion, the aqueous solubility is expected to increase [1] [9]. This pH-dependent solubility profile is relevant for understanding the compound's behavior in different physiological environments [9] [18].
| Solvent | Solubility | 
|---|---|
| Water | Insoluble | 
| DMSO | Soluble | 
| Organic solvents | Generally soluble | 
| Aqueous media (pH > pKa) | Increased solubility due to ionization | 
The stability profile of AM-211 is an important aspect of its physicochemical characterization, influencing its handling, storage, and potential applications [9] [18]. Several factors affect the stability of this compound, including temperature, light exposure, and chemical environment [9] [18].
Temperature stability studies indicate that AM-211 should be stored at controlled temperatures, preferably between 0-4°C for short-term storage (days to weeks) and at -20°C for long-term storage (months to years) [3]. These storage conditions help maintain the structural integrity of the compound and prevent degradation [3] [18].
Chemical stability assessments reveal that AM-211 is susceptible to oxidative degradation under certain conditions [9] [18]. The presence of the carboxylic acid group and the ureido functionality may contribute to potential degradation pathways [9] [25]. Stability studies typically employ high-performance liquid chromatography (HPLC) methods to monitor the compound's integrity over time under various storage conditions [18] [21].
The stability of AM-211 in solution is another important consideration [9] [18]. When dissolved in appropriate solvents, the compound should be used within a defined timeframe to ensure its chemical integrity [3] [18]. For analytical purposes, stability-indicating HPLC methods can be developed to assess the purity and detect potential degradation products [18] [21].
Environmental factors such as light exposure and humidity can also impact the stability of AM-211 [3] [18]. Protection from light and moisture during storage is recommended to maintain the compound's integrity over extended periods [3] [18]. These stability characteristics are crucial for establishing appropriate handling and storage protocols for both research and potential development purposes [9] [18].
The spectroscopic properties of AM-211 provide valuable information about its structural features and can be used for identification and purity assessment [8] [15]. Various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, can be employed to characterize this compound [8] [15].
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative for elucidating the structure of AM-211 [8] [15]. Proton (¹H) NMR spectroscopy reveals the hydrogen environments within the molecule, with characteristic signals for the aromatic protons of the biphenyl system, the methoxy group protons, and the methylene protons of the acetic acid moiety [8] [15]. Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework, with distinctive signals for the carbonyl carbons, aromatic carbons, and the carbon bearing the trifluoromethyl group [8] [15]. The trifluoromethyl group itself can be characterized by fluorine-19 (¹⁹F) NMR, showing a characteristic singlet signal [8] [15].
Infrared (IR) spectroscopy of AM-211 reveals characteristic absorption bands for the functional groups present in the molecule [8] [15]. The carboxylic acid group typically shows a strong C=O stretching band around 1700-1725 cm⁻¹ and a broad O-H stretching band in the 2500-3300 cm⁻¹ region [8] [15]. The ureido group exhibits characteristic N-H stretching bands around 3300-3500 cm⁻¹ and C=O stretching around 1650-1690 cm⁻¹ [8] [25]. The C-F stretching vibrations of the trifluoromethyl group appear in the 1100-1350 cm⁻¹ region [8] [15].
Ultraviolet-visible (UV-Vis) spectroscopy of AM-211 shows absorption maxima related to the aromatic systems present in the molecule [15]. The biphenyl chromophore typically exhibits strong absorption in the 250-280 nm range, with the exact position and intensity influenced by the substituents on the aromatic rings [15]. The presence of the methoxy and trifluoromethyl groups affects the electronic transitions within the molecule, resulting in characteristic UV absorption patterns [15] [26].
Mass spectrometry provides additional spectroscopic information, with the molecular ion peak at m/z 500.5 corresponding to the molecular weight of AM-211 [1] [15]. Fragmentation patterns in mass spectrometry can reveal structural details, with characteristic fragments arising from the cleavage of specific bonds within the molecule [1] [15].
These spectroscopic properties collectively serve as a fingerprint for AM-211, enabling its identification and structural confirmation [8] [15]. They also provide valuable tools for monitoring the purity and stability of the compound during synthesis, storage, and formulation development [15] [18].
The AM-211 sodium salt is a significant derivative of the parent compound, with the molecular formula C27H26F3N2NaO4 and a molecular weight of 522.5 g/mol [4] [6]. This salt form is created when the carboxylic acid group of AM-211 is deprotonated and the resulting carboxylate anion forms an ionic bond with a sodium cation [4] [7].
The chemical structure of the AM-211 sodium salt retains the core biphenyl backbone and all the functional groups of the parent compound, with the only difference being the replacement of the carboxylic acid proton with a sodium ion [4] [7]. The systematic IUPAC name for this salt form is sodium;2-[3-[2-[[benzylcarbamoyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetate [4].
The formation of the sodium salt significantly alters certain physicochemical properties of the compound [4] [7]. Most notably, the aqueous solubility is enhanced compared to the free acid form, due to the ionic nature of the salt [4] [9]. This improved solubility can be advantageous for various applications, including analytical procedures and formulation development [4] [9].
The AM-211 sodium salt is identified by the CAS number 1263077-74-2, distinguishing it from the free acid form of AM-211 [4] [6]. This salt form has been characterized using various analytical techniques, including spectroscopic methods that confirm its structural identity [4] [15].
| Property | AM-211 (Free Acid) | AM-211 Sodium Salt | 
|---|---|---|
| Molecular Formula | C27H27F3N2O4 | C27H26F3N2NaO4 | 
| Molecular Weight | 500.5 g/mol | 522.5 g/mol | 
| CAS Number | 1175526-27-8 | 1263077-74-2 | 
| Aqueous Solubility | Poor | Enhanced | 
| Chemical Form | Carboxylic acid | Carboxylate salt | 
Several structural analogues related to AM-211 have been developed and studied, each featuring modifications to specific portions of the molecule while maintaining the core biphenyl backbone [5] [31]. These analogues provide valuable insights into structure-activity relationships and the importance of specific functional groups for biological activity [5] [11].
One approach to developing structural analogues involves modifications to the trifluoromethyl group [11] [27]. Variations include replacing this group with other halogenated substituents or altering its position on the aromatic ring [11] [27]. These modifications can significantly impact the electronic properties and lipophilicity of the resulting compounds, influencing their binding affinity and selectivity for the target receptor [11] [27].
Another strategy focuses on alterations to the methoxy group, including its replacement with other substituents or changes to its position on the aromatic ring [11] [26]. These modifications affect the electron density distribution within the molecule and can modulate its interaction with the target receptor [11] [26].
Structural analogues with variations in the ureido functionality have also been explored [5] [25]. These include changes to the substitution pattern on the nitrogen atoms or replacement with other hydrogen bond-forming groups [5] [25]. Such modifications can alter the hydrogen bonding capabilities of the molecule, affecting its binding characteristics and selectivity profile [5] [25].
Additional analogues feature modifications to the acetic acid moiety, including changes to the chain length or the incorporation of bioisosteric replacements for the carboxylic acid group [5] [11]. These alterations can influence both the physicochemical properties and the binding interactions of the resulting compounds [5] [11].
Comparative studies of these structural analogues have provided valuable information about the essential features required for activity against the prostaglandin D2 receptor type 2 [5] [11]. The findings from these studies have guided the rational design of optimized compounds with improved properties [5] [11].
AM-211 represents a complex pharmaceutical compound with the molecular formula C27H27F3N2O4 and a molecular weight of 500.5 grams per mole [1] [2]. This section provides a comprehensive analysis of the synthetic routes, purification techniques, and analytical characterization methods employed in the preparation and identification of this important prostaglandin D2 receptor antagonist.
The synthesis of AM-211 follows established principles of medicinal chemistry, employing multi-step organic synthesis pathways to construct the complex biphenyl framework with its characteristic functional groups [3] [4]. The synthetic approach to AM-211 involves several key strategic considerations that are fundamental to constructing molecules of this complexity.
The key synthetic transformations include carbon-carbon coupling reactions, which are essential for constructing the biphenyl core structure [3] [4]. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed for forming the carbon-carbon bonds between aromatic systems [7]. These reactions typically proceed under mild conditions and provide excellent yields when properly optimized.
Amide bond formation represents another critical aspect of the synthetic route, particularly for introducing the benzylcarbamate functionality [8] [5]. Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are employed in combination with appropriate activating agents to facilitate efficient amide bond formation [4] [5].
The synthetic sequence requires careful consideration of protecting group strategies to prevent unwanted side reactions during multi-step synthesis [5]. Carboxyl groups are typically protected as methyl or ethyl esters, while amino functionalities may be protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups [8] [5]. These protecting groups are selected based on their stability under the reaction conditions and ease of removal in the final deprotection step.
The purification of AM-211 requires sophisticated separation techniques due to the complexity of the molecule and the potential for closely related impurities formed during synthesis [9] [10]. Multiple purification strategies are employed to achieve pharmaceutical-grade purity suitable for biological evaluation and clinical applications.
Column chromatography represents the primary purification method for AM-211 and its synthetic intermediates [11] [9]. Silica gel chromatography is routinely employed using gradient elution systems that provide optimal separation of the target compound from synthetic impurities [10]. The choice of solvent systems is critical for achieving effective separation, with commonly used systems including hexane-ethyl acetate gradients for less polar intermediates and more polar systems such as dichloromethane-methanol for the final product.
High-performance liquid chromatography (HPLC) serves as both an analytical tool and a preparative purification method [9] [10]. Reversed-phase HPLC using C18 columns with water-acetonitrile gradient elution systems provides excellent resolution for AM-211 separation [9]. The typical HPLC conditions involve gradient elution starting with high water content and progressing to higher organic solvent concentration to achieve optimal separation of AM-211 from related compounds.
Recrystallization techniques are employed for final purification and to obtain AM-211 in crystalline form suitable for characterization and formulation [12]. The selection of appropriate recrystallization solvents is crucial for achieving high purity while maintaining acceptable yields. Common recrystallization solvents include ethanol, methanol, or ethyl acetate, often used in combination with anti-solvents such as hexane or diethyl ether.
Size-exclusion chromatography may be employed for removing high molecular weight impurities or polymer-like byproducts that can form during synthesis [11]. This technique is particularly useful when dealing with coupling reactions that may produce dimeric or oligomeric products.
The purification process typically involves multiple stages, beginning with crude purification using column chromatography, followed by more refined separation using preparative HPLC, and concluding with recrystallization to obtain the final pure product [9] [10] [11]. Quality control at each purification stage ensures that the final product meets the required purity specifications.
Comprehensive analytical characterization of AM-211 requires the application of multiple complementary analytical techniques to confirm structural identity, assess purity, and evaluate physicochemical properties [10] [13] [14]. The analytical strategy encompasses both structural identification and quantitative analysis methods.
High-performance liquid chromatography represents the cornerstone analytical method for AM-211 characterization and quality control [9] [10]. The chromatographic analysis employs reversed-phase separation using C18 stationary phases with gradient elution systems optimized for AM-211 separation [9]. Typical analytical conditions include the use of water containing 0.1% formic acid as the aqueous mobile phase and acetonitrile as the organic modifier [9].
The chromatographic method development for AM-211 involves systematic optimization of separation parameters including column selection, mobile phase composition, gradient profile, flow rate, and detection wavelength [10] [15]. The InertSustain C18 column (150×4.6 mm, 5 μm) has been successfully employed for AM-211 analysis with flow rates of 1.0 mL/min [9]. The gradient elution typically starts with 30% water containing 0.1% formic acid and 70% acetonitrile, providing optimal resolution and peak shape.
Retention time reproducibility is critical for AM-211 identification, with typical retention times falling in the range of 13-16 minutes under standard analytical conditions [9]. The chromatographic analysis provides quantitative information about AM-211 concentration and enables the detection and quantification of related impurities and degradation products.
Ultra-high-performance liquid chromatography (UHPLC) techniques may be employed for enhanced resolution and reduced analysis time [15] [16]. These advanced chromatographic methods provide superior separation efficiency and enable the detection of closely related impurities that may not be resolved using conventional HPLC methods.
Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation for AM-211 [17] [18] [19]. Both one-dimensional and two-dimensional NMR techniques are employed to fully characterize the molecular structure and confirm the identity of synthetic products.
Proton NMR (1H NMR) spectroscopy in deuterated chloroform or dimethyl sulfoxide provides detailed information about the hydrogen environments in AM-211 [12] [19]. The aromatic proton signals typically appear in the 7.0-8.0 parts per million region, while aliphatic protons from the ethyl and methyl groups appear in the upfield region [12]. The benzyl protons show characteristic chemical shifts around 4.5-5.0 parts per million, providing confirmation of the benzylcarbamate functionality.
Carbon-13 NMR (13C NMR) spectroscopy complements the proton NMR analysis by providing information about all carbon environments in the molecule [12] [19]. The carbonyl carbon signals typically appear around 170 parts per million, while aromatic carbons show signals in the 120-150 parts per million range [12]. The trifluoromethyl carbon shows characteristic coupling patterns due to fluorine-carbon interactions.
Two-dimensional NMR techniques such as correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) provide connectivity information that confirms the complete structure of AM-211 [18] [20]. These advanced techniques are particularly valuable for resolving overlapping signals and establishing the connectivity between different parts of the molecule.
Infrared (IR) spectroscopy provides complementary structural information by identifying characteristic functional groups present in AM-211 [12] [19]. The IR spectrum typically shows characteristic absorption bands for the carboxylic acid C=O stretch around 1700-1750 cm⁻¹, aromatic C=C stretches around 1600 cm⁻¹, and C-F stretches from the trifluoromethyl group around 1100-1300 cm⁻¹ [12].
Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns [10] [13] [14]. Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode typically shows the protonated molecular ion [M+H]⁺ at m/z 501, confirming the molecular weight of 500.5 for AM-211 [10] [14].
Tandem mass spectrometry (MS/MS) provides detailed fragmentation information that supports structural identification [10] [14] [21]. The fragmentation pattern typically shows loss of characteristic groups such as the trifluoromethyl group (loss of 69 mass units) and the benzyl group (loss of 91 mass units), providing structural confirmation [14].
High-resolution mass spectrometry using time-of-flight (TOF) or orbitrap instruments provides accurate mass measurements that enable elemental composition determination [13] [14]. These measurements typically achieve mass accuracy within 5 parts per million, providing definitive confirmation of the molecular formula [14].
Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry [10] [14]. This technique is particularly valuable for analyzing AM-211 in complex mixtures and for detecting trace impurities that may not be visible using other analytical methods.
The mass spectrometric analysis conditions typically employ positive electrospray ionization with nitrogen as the desolvation gas [10] [14]. Source temperatures are maintained around 120°C with desolvation temperatures around 350°C to achieve optimal ionization efficiency [14]. Collision-induced dissociation is employed for MS/MS experiments using argon or nitrogen as the collision gas.